molecular formula C13H11NO3 B1392998 2-(2-Methoxyphenyl)isonicotinic acid CAS No. 1226152-40-4

2-(2-Methoxyphenyl)isonicotinic acid

Cat. No. B1392998
CAS RN: 1226152-40-4
M. Wt: 229.23 g/mol
InChI Key: RRABOSZUERNZNF-UHFFFAOYSA-N
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Description

“2-(2-Methoxyphenyl)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid is an organic compound with the formula C5H4N(CO2H) and is a derivative of pyridine with a carboxylic acid substituent at the 4-position . The term “isonicotinic acids” is loosely used for derivatives of isonicotinic acid .


Synthesis Analysis

There are several methods to synthesize isonicotinic acid derivatives. For example, a one-pot synthesis of substituted 2-amino isonicotinic acids has been reported . Another study describes the synthesis of highly potent anti-inflammatory compounds from isonicotinic acid .


Molecular Structure Analysis

The molecular structure of isonicotinic acid derivatives can be analyzed using various spectroscopic techniques. For instance, isonicotinic acid methyl ester was structurally characterized by FTIR, FT-Raman, and NMR and UV spectroscopy . Single crystal structure analysis indicates that an intense hydrogen bond between the pyridine nitrogen atom and the carboxyl group results in zigzag and linear molecular packing modes in isonicotinic acid .


Chemical Reactions Analysis

Isonicotinic acid and its derivatives undergo various chemical reactions. For instance, deletion of the pyridyl nitrogen atom, isomerization of the pyridine nitrogen to other positions, replacement of the pyridine ring with isosteric heterocycles, and modification of the hydrazide moiety of isonicotinic acid abolishes antitubercular activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of isonicotinic acid and its derivatives can be determined using various techniques. For example, isonicotinic acid has a molecular weight of 123.11 g/mol and its molecular formula is C6H5NO2 . The optimized geometrical parameters and energies of all different and possible conformers of isonicotinic acid methyl ester are obtained from Density Functional Theory (DFT) by B3LYP/6-311++G (d,p) method .

Scientific Research Applications

Amine Protection/Deprotection Sequence

The chemoselective nature of 2-methoxyphenyl isocyanate, a compound related to 2-(2-Methoxyphenyl)isonicotinic acid, enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step . This is particularly useful in organic synthesis where protection and deprotection of functional groups is a common strategy.

Synthesis of Unsymmetrical Porphyrins

Isonicotinic acid containing porphyrin compounds, which can be synthesized using 2-(2-Methoxyphenyl)isonicotinic acid, have been studied for their unique properties . These compounds are potential semiconductor materials, as indicated by molecular dynamic simulations and UV-Vis diffuse-reflectance spectra .

Dye Sensitized Solar Cells

There is ongoing research into the use of isonicotinic acid derivatives in dye-sensitized solar cells . These compounds can be used to create efficient and cost-effective solar cells.

Organic Synthesis

Isonicotinic acid can be used as a dual and biological organocatalyst in the synthesis of pyranopyrazoles . This represents a green and sustainable approach to organic synthesis.

Development of New Materials

The unique properties of isonicotinic acid derivatives make them suitable for the development of new materials with potential applications in various fields such as electronics, photonics, and energy storage .

Chemical Stability Studies

The stability of the urea linkage in 2-methoxyphenyl isocyanate under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group . This makes it a valuable compound for studying chemical stability under various conditions.

Mechanism of Action

Target of Action

2-(2-Methoxyphenyl)isonicotinic acid is a derivative of isoniazid . Isoniazid is a frontline drug employed in the treatment of tuberculosis . It has been reported that isoniazid and its derivatives have diverse biological activities like anti-mycobacterial, -bacterial, -fungal and -viral activities . Therefore, it can be inferred that 2-(2-Methoxyphenyl)isonicotinic acid may also have similar targets and roles.

Mode of Action

It is known that isoniazid, a related compound, is a prodrug and must be activated by bacterial catalase . Isoniazid is acetylated by N-acetyl transferase to N-acetylisoniazid; it is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system . It can be speculated that 2-(2-Methoxyphenyl)isonicotinic acid may have a similar mode of action.

Biochemical Pathways

It is known that isoniazid, a related compound, is involved in the naphthalene catabolic pathway . It catalyzes the reversible glutathione-dependent isomerization of 2-hydroxychromene-2-carboxylate (HCCA) to trans-O-hydroxybenzylidenepyruvate (THBPA) .

Pharmacokinetics

It is known that isoniazid and its metabolites acetylisoniazid, isonicotinic acid, and isonicotinuric acid were investigated in man by administering each compound intravenously to a rapid and slow isoniazid acetylator . Isoniazid was measured in blood, and the metabolites were determined in urine . It can be speculated that 2-(2-Methoxyphenyl)isonicotinic acid may have similar ADME properties.

Result of Action

kansasii . It is a highly specific agent, ineffective against other microorganisms . Isoniazid is bactericidal when mycobacteria grow rapidly and bacteriostatic when they grow slowly . It can be speculated that 2-(2-Methoxyphenyl)isonicotinic acid may have similar effects.

Action Environment

It is known that the chemoselective nature of 2-methoxyphenyl isocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step . The stability of the urea linkage under acidic, alkaline and aqueous conditions is an additional advantage for such a protecting group . It can be speculated that 2-(2-Methoxyphenyl)isonicotinic acid may have similar environmental influences.

Safety and Hazards

The safety and hazards of isonicotinic acid derivatives depend on the specific derivative. For example, some chemicals are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and may have acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

There are several potential future directions for research on isonicotinic acid derivatives. For example, novel scaffolds containing isonicotinoyl motif were synthesized and showed remarkably high in vitro anti-inflammatory activity . These compounds could be potentially used as new plant protection products . Further development and fine tuning of these isonicotinates based scaffolds for the treatment of various aberrations is still a wide-open field of research .

properties

IUPAC Name

2-(2-methoxyphenyl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-12-5-3-2-4-10(12)11-8-9(13(15)16)6-7-14-11/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRABOSZUERNZNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60679498
Record name 2-(2-Methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)isonicotinic acid

CAS RN

1226152-40-4
Record name 2-(2-Methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60679498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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